2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide
Overview
Description
2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide is a complex organic compound that features a triazole ring, a methoxy group, and a phenylacetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide typically involves multiple steps. One common approach is to start with the preparation of the triazole ring, followed by the introduction of the methoxy and methylphenyl groups. The final step involves the formation of the phenylacetamide moiety through a coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of high-throughput screening to identify the most efficient catalysts and reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl groups, while reduction could produce a more saturated compound.
Scientific Research Applications
2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound, with applications in drug discovery and development.
Medicine: Its structure suggests it could interact with biological targets, making it a candidate for pharmaceutical research.
Industry: It could be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide likely involves its interaction with specific molecular targets. These could include enzymes or receptors, where the compound binds and modulates their activity. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
4-Methoxy-2-methylphenylboronic acid: Shares the methoxy and methylphenyl groups.
Phenylacetamide derivatives: Share the phenylacetamide moiety.
Uniqueness
What sets 2-({5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-phenylacetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
2-[[5-[3-(4-methoxy-2-methylphenyl)propyl]-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2S/c1-16-14-19(28-3)13-12-17(16)8-7-11-20-24-25-22(26(20)2)29-15-21(27)23-18-9-5-4-6-10-18/h4-6,9-10,12-14H,7-8,11,15H2,1-3H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUKJFWKGNUKFF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCCC2=NN=C(N2C)SCC(=O)NC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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